molecular formula C3H7FO B6602303 (2S)-1-fluoropropan-2-ol CAS No. 188480-53-7

(2S)-1-fluoropropan-2-ol

Cat. No.: B6602303
CAS No.: 188480-53-7
M. Wt: 78.09 g/mol
InChI Key: WPUWNCWLDZMYSC-VKHMYHEASA-N
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Description

(2S)-1-fluoropropan-2-ol is an organic compound with the molecular formula C3H7FO It is a chiral molecule, meaning it has a non-superimposable mirror image

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-1-fluoropropan-2-ol can be achieved through several methods. One common approach involves the fluorination of propan-2-ol using a fluorinating agent such as diethylaminosulfur trifluoride (DAST) under controlled conditions. The reaction typically requires a solvent like dichloromethane and is carried out at low temperatures to prevent side reactions.

Industrial Production Methods

On an industrial scale, the production of this compound may involve the use of more efficient and scalable fluorination techniques. These methods often employ continuous flow reactors to ensure consistent product quality and yield. The choice of fluorinating agents and reaction conditions is optimized to minimize costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

(2S)-1-fluoropropan-2-ol undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carbonyl compounds using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: It can be reduced to form the corresponding alcohols or hydrocarbons using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The fluorine atom in this compound can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Nucleophiles like sodium azide (NaN3) in polar aprotic solvents.

Major Products Formed

    Oxidation: Formation of carbonyl compounds such as ketones or aldehydes.

    Reduction: Formation of alcohols or hydrocarbons.

    Substitution: Formation of substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(2S)-1-fluoropropan-2-ol has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a probe in studying enzyme mechanisms and metabolic pathways.

    Medicine: Explored for its potential use in drug development, particularly in the design of fluorinated pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of (2S)-1-fluoropropan-2-ol involves its interaction with various molecular targets. The fluorine atom in the molecule can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and binding affinity. These interactions can affect enzyme activity, receptor binding, and other biological processes.

Comparison with Similar Compounds

Similar Compounds

    1-fluoroethanol: A simpler fluorinated alcohol with similar reactivity but different physical properties.

    2-fluoroethanol: Another fluorinated alcohol with a different substitution pattern.

    1,1-difluoroethanol: A compound with two fluorine atoms, leading to different chemical behavior.

Uniqueness

(2S)-1-fluoropropan-2-ol is unique due to its chiral nature and specific substitution pattern. This chirality can lead to different biological activities and interactions compared to its achiral or differently substituted counterparts.

Properties

IUPAC Name

(2S)-1-fluoropropan-2-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H7FO/c1-3(5)2-4/h3,5H,2H2,1H3/t3-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPUWNCWLDZMYSC-VKHMYHEASA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CF)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](CF)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H7FO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

78.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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